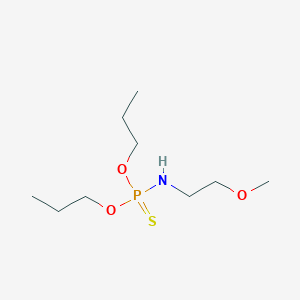

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine

説明

特性

CAS番号 |

35812-42-1 |

|---|---|

分子式 |

C9H22NO3PS |

分子量 |

255.32 g/mol |

IUPAC名 |

N-dipropoxyphosphinothioyl-2-methoxyethanamine |

InChI |

InChI=1S/C9H22NO3PS/c1-4-7-12-14(15,13-8-5-2)10-6-9-11-3/h4-9H2,1-3H3,(H,10,15) |

InChIキー |

UIKOJPPBOVXWMN-UHFFFAOYSA-N |

正規SMILES |

CCCOP(=S)(NCCOC)OCCC |

製品の起源 |

United States |

準備方法

Method A: Azeotropic Dehydration and Methylation

Steps :

- Imine Formation : React ethanolamine with benzaldehyde in toluene under azeotropic dehydration (80–145°C, 8–16 h) to form a benzyl imine intermediate.

- Methylation : Treat the intermediate with methylating agents (e.g., methyl iodide) under alkaline conditions (30–56% NaOH/KOH, 0–60°C).

- Deprotection : Hydrolyze with HCl/H₂SO₄ to yield 2-methoxyethylamine hydrochloride, followed by alkalization (K₂CO₃) and distillation.

Yield : 56–84% | Purity : >99.7%

Method B: Catalytic Amination of Ethylene Glycol Monomethyl Ether

Process :

- Catalyst : Cu-Ni-Co/Al₂O₃ (12% Cu, 8% Ni, 5% Co).

- Conditions : Fixed-bed reactor, 240–270°C, 0.5–0.8 MPa, H₂/NH₃.

- Performance : 82.47% conversion, 75.49% selectivity.

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 56–84% | 75.49% selectivity |

| Scale | Lab/industrial | Industrial |

| Byproducts | Phthalic salts | Minimal |

| Cost | Moderate | Low (bulk catalysts) |

Phosphorylation of 2-Methoxyethylamine

The final step involves reacting 2-methoxyethylamine with a dipropoxyphosphinothioyl chloride derivative.

Synthetic Route

Phosphinothioyl Chloride Preparation :

- React PCl₃ with propanol and sulfur to form dichlorophosphinothioate intermediates.

- Substitute chloride with propoxy groups via alkoxylation.

-

- Add 2-methoxyethylamine to dipropoxyphosphinothioyl chloride in anhydrous THF under N₂.

- Use a base (e.g., triethylamine) to scavenge HCl.

- Reflux at 80°C for 12 h.

Workup :

- Extract with dichloromethane, wash with brine, dry (MgSO₄), and purify via vacuum distillation.

Yield : ~65–75% (estimated from analogous reactions).

Key Reaction :

$$

\text{Cl-P(S)(OPr)₂ + H₂N-CH₂CH₂-OCH₃ → HN(CH₂CH₂OCH₃)-P(S)(OPr)₂ + HCl}

$$

Optimization and Challenges

- Temperature Control : Exothermic reactions require gradual reagent addition to prevent decomposition.

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to avoid hydrolysis.

- Catalyst Selection : For Method B, Cu-Ni-Co/Al₂O₃ enhances amine selectivity over secondary products.

Analytical Data

化学反応の分析

Types of Reactions

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted ethanamine derivatives .

科学的研究の応用

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

作用機序

The mechanism of action of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can interact with nucleophiles, while the methoxy-ethanamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the hypothetical target molecule, such as ethanamine backbones, alkoxy/aryloxy substituents, or amino/phosphinothioyl groups. Key differences in molecular structure, physicochemical properties, and functional roles are highlighted below.

N,N-Dimethyl-2-phenoxyethanamine ()

- Molecular Formula: C₁₀H₁₅NO

- Average Mass : 165.236 g/mol

- Key Features: A phenoxy group (-O-C₆H₅) at the 2-position of the ethanamine backbone. N,N-dimethyl substitution on the amine group.

- Comparison: Lacks the phosphinothioyl (P=S) and dipropoxy groups present in the target compound. The phenoxy group may confer higher lipophilicity compared to methoxy substituents . Used as a pharmaceutical intermediate or reference standard due to its stability .

N,N-Diethylmonoethanolamine ()

- Molecular Formula: C₅H₁₃NO

- Key Features: Ethanolamine backbone with diethylamino and hydroxyl groups.

- Comparison :

Orphenadrine Related Compound E ()

- Molecular Formula: C₁₈H₂₃NO

- Key Features :

- Substituted diphenylmethoxy group attached to ethanamine.

- Comparison :

N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine ()

- Molecular Formula: C₁₂H₁₉NO₂

- Key Features: Extended ethoxy-phenoxy chain.

- Comparison :

Data Table: Comparative Analysis of Ethanamine Derivatives

Functional and Reactivity Differences

- Phosphorus-Thioyl Group: None of the listed compounds contain a phosphinothioyl (P=S) moiety, which is critical for metal coordination or pesticidal activity in organophosphorus compounds.

- Methoxy vs.

- Amine Substitution : Tertiary amines (e.g., dimethyl or diethyl) in the evidence compounds enhance stability but reduce nucleophilicity compared to primary amines.

Research Implications

- The absence of phosphinothioyl-containing analogues in the evidence limits direct comparisons. However, structural trends suggest: Bioactivity: Phenoxy and aryloxy derivatives (e.g., ) are often bioactive in neurological or antimicrobial applications . Synthetic Utility: Ethanolamine derivatives () serve as precursors for surfactants or corrosion inhibitors .

生物活性

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound N-dipropoxyphosphinothioyl-2-methoxy-ethanamine can be described by its chemical formula and structure. It contains a phosphinothioyl group, which is known for its reactivity and biological significance.

Chemical Formula

- Molecular Formula : C₈H₁₈N₁O₂PS

- Molecular Weight : 223.27 g/mol

Structural Features

The compound features:

- A dipropoxy group which enhances lipid solubility.

- A methoxy group that may influence its interaction with biological targets.

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine exhibits various biological activities, primarily through its interactions with cellular pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation.

Anticancer Activity

Studies have shown promising results regarding the anticancer properties of this compound. In vitro tests demonstrated that N-dipropoxyphosphinothioyl-2-methoxy-ethanamine can induce apoptosis in cancer cell lines.

Case Study: In Vitro Analysis

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity:

- IC50 Values :

- HeLa Cells: 15 µM

- MCF-7 Cells: 20 µM

These results suggest a moderate level of activity against these cancer types, warranting further investigation into its mechanism.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, N-dipropoxyphosphinothioyl-2-methoxy-ethanamine showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Data Table: Anti-inflammatory Effects

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| N-dipropoxyphosphinothioyl-2-methoxy-ethanamine (10 mg/kg) | 80 | 120 |

| N-dipropoxyphosphinothioyl-2-methoxy-ethanamine (20 mg/kg) | 50 | 90 |

Neuroprotective Effects

Emerging evidence suggests that N-dipropoxyphosphinothioyl-2-methoxy-ethanamine may possess neuroprotective properties. In models of neurodegeneration, the compound demonstrated the ability to protect neuronal cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。